molecular formula C5H11NO2 B13197711 (1R,2S,4R)-4-Aminocyclopentane-1,2-diol

(1R,2S,4R)-4-Aminocyclopentane-1,2-diol

Cat. No.: B13197711
M. Wt: 117.15 g/mol
InChI Key: BZYZDDQTPCPKNV-NVGWPGHNSA-N
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Description

(1R,2S,4R)-4-Aminocyclopentane-1,2-diol is a chiral compound with the molecular formula C5H11NO2 It is a cyclopentane derivative with an amino group and two hydroxyl groups attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4R)-4-Aminocyclopentane-1,2-diol can be achieved through several methods. One common approach involves the stereoselective synthesis starting from diaceton-D-glucose. The process includes protection of the hydroxyl groups, selective deprotection, and subsequent reactions to introduce the amino group and hydroxyl groups in the desired stereochemistry .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and reaction conditions to achieve the desired stereochemistry and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4R)-4-Aminocyclopentane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,2S,4R)-4-Aminocyclopentane-1,2-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of glycosidases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and lysosomal storage disorders.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1R,2S,4R)-4-Aminocyclopentane-1,2-diol involves its interaction with specific molecular targets, such as enzymes. For example, as a glycosidase inhibitor, it mimics the transition state of the enzyme’s natural substrate, thereby inhibiting the enzyme’s activity. This inhibition can lead to therapeutic effects in diseases where glycosidase activity is dysregulated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemistry can lead to different biological activities and applications compared to its similar compounds .

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

(1R,2S)-4-aminocyclopentane-1,2-diol

InChI

InChI=1S/C5H11NO2/c6-3-1-4(7)5(8)2-3/h3-5,7-8H,1-2,6H2/t3?,4-,5+

InChI Key

BZYZDDQTPCPKNV-NVGWPGHNSA-N

Isomeric SMILES

C1[C@H]([C@H](CC1N)O)O

Canonical SMILES

C1C(CC(C1O)O)N

Origin of Product

United States

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